2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)6-5-7-10(3,4)8(9)11;/h8H,5-7,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHILCXMWKTSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1N)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103906-17-8 | |
| Record name | 2,2,6,6-tetramethylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanone to 2,2,6,6-Tetramethylcyclohexanone: The synthesis begins with cyclohexanone, which undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 2,2,6,6-tetramethylcyclohexanone.
Reduction to 2,2,6,6-Tetramethylcyclohexanol: The ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Conversion to 2,2,6,6-Tetramethylcyclohexan-1-amine: The alcohol is converted to the amine via an amination reaction, typically using ammonia or an amine source in the presence of a catalyst.
Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
Building Block for Complex Molecules
2,2,6,6-Tetramethylcyclohexan-1-amine; hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as:
- Amination Reactions : The amine group facilitates nucleophilic substitution reactions.
- Synthesis of Specialty Chemicals : It is employed in the production of polymers and resins due to its unique structural properties.
Table 1: Synthetic Routes Involving 2,2,6,6-Tetramethylcyclohexan-1-amine
| Reaction Type | Description |
|---|---|
| Methylation | Used as a precursor for generating other amines through methylation. |
| Reduction | Can be reduced to form alcohols or other derivatives. |
| Hydrochloride Formation | The amine reacts with hydrochloric acid to form the hydrochloride salt. |
Biological Applications
Biochemical Probes
Research has indicated that this compound can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural properties allow it to interact with various biological targets effectively.
Potential Therapeutic Uses
The compound has been explored for potential therapeutic applications. It may play a role in developing new drugs aimed at specific biological pathways due to its ability to modulate enzyme activity through hydrogen bonding and electrostatic interactions.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 2,2,6,6-Tetramethylcyclohexan-1-amine; hydrochloride is utilized in manufacturing specialty chemicals and materials. This includes:
- Polymers : Used as an additive to enhance properties like flexibility and durability.
- Resins : Employed in the production of resins that require specific chemical properties.
Case Studies
Several studies have documented the use of 2,2,6,6-Tetramethylcyclohexan-1-amine; hydrochloride in various synthetic pathways and biological investigations:
- Synthesis of Deuterated Compounds : A method was developed utilizing this compound as an intermediate for synthesizing deuterated methylamines with high yield and low byproduct formation .
- Enzyme Interaction Studies : Research has shown that this compound can effectively modulate the activity of certain enzymes involved in metabolic pathways .
- Polymer Development : Case studies highlight its role in developing new polymer formulations that exhibit enhanced mechanical properties .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane Backbones
trans-4-Methylcyclohexanamine Hydrochloride
- Structure : Cyclohexane ring with a single methyl group at position 4 (trans configuration) and an amine hydrochloride at position 1.
- Molecular Formula : C₇H₁₆ClN .
- Key Differences :
- Applications : Intermediate in chiral synthesis and agrochemicals .
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Structure : Cyclohexane ring with a bromophenyl substituent at position 1 and an amine hydrochloride.
- Molecular Formula : C₁₂H₁₆BrClN .
- Key Differences: Bulky bromophenyl group increases lipophilicity and steric hindrance, limiting solubility in polar solvents .
- Applications : Research chemical for studying receptor-ligand interactions .
Piperidine-Based Analogues
2,2,6,6-Tetramethyl-4-piperidone Hydrochloride
- Structure : Piperidine ring with four methyl groups (2,2,6,6 positions) and a ketone at position 3.
- Molecular Formula: C₉H₁₈ClNO .
- Key Differences :
- Applications : Intermediate in polymer chemistry and spin-labeling agents .
4-Amino-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOamine)
- Structure : Piperidine ring with four methyl groups, an amine at position 4, and a nitroxide radical at position 1.
- Molecular Formula : C₉H₁₉N₂O .
- Key Differences: Nitroxide radical enables paramagnetic properties for electron paramagnetic resonance (EPR) studies . Reduced stability compared to non-radical analogues due to radical reactivity .
- Applications : Spin probe in EPR spectroscopy and controlled radical polymerization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications | Key Differentiators |
|---|---|---|---|---|---|
| 2,2,6,6-Tetramethylcyclohexan-1-amine HCl | C₁₀H₂₀ClN | ~189.73 | 4 methyl groups, amine HCl | Organic synthesis building block | High steric hindrance, low polarity |
| trans-4-Methylcyclohexanamine HCl | C₇H₁₆ClN | 149.66 | Single methyl group (trans) | Chiral intermediates | Higher reactivity, smaller size |
| 2,2,6,6-Tetramethyl-4-piperidone HCl | C₉H₁₈ClNO | 203.70 | 4 methyl groups, ketone | Polymer chemistry, spin labeling | Ketone functionality, polar |
| TEMPOamine | C₉H₁₉N₂O | 171.27 | Nitroxide radical, amine | EPR studies, polymerization mediator | Paramagnetic, radical stability |
| Fluorexetamine HCl | C₁₄H₁₈FNO·HCl | 271.8 | Fluorophenyl, ethylamino | Forensic research | Aromatic ring, NMDA receptor affinity |
Research Findings and Trends
- Steric Effects : The tetramethyl groups in 2,2,6,6-Tetramethylcyclohexan-1-amine HCl significantly reduce reaction rates in SN2 mechanisms compared to less hindered analogues like trans-4-Methylcyclohexanamine HCl .
- Functional Group Impact : Ketone or nitroxide substituents (e.g., in piperidone or TEMPOamine derivatives) expand utility in polymer chemistry and spectroscopy but introduce stability challenges .
- Aromatic vs. Aliphatic : Arylcyclohexylamines like Fluorexetamine exhibit enhanced biological activity due to aromatic interactions, contrasting with aliphatic derivatives used in synthetic intermediates .
Biological Activity
2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride (TMCHA·HCl) is a cyclic amine compound that has garnered attention for its potential biological activities. The compound is characterized by a unique structure that may influence its interactions with various biological targets. This article will explore the biological activity of TMCHA·HCl, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of TMCHA·HCl is C10H22ClN, and it possesses a molecular weight of approximately 201.74 g/mol. The compound's structure features a cyclohexane ring with four methyl groups and an amine functional group, which contributes to its steric and electronic properties.
TMCHA·HCl is believed to exert its biological effects through several mechanisms:
- Receptor Modulation : The amine group can interact with neurotransmitter receptors, potentially influencing signaling pathways in the nervous system.
- Enzyme Inhibition : TMCHA·HCl may inhibit specific enzymes involved in metabolic processes, affecting the overall biochemical pathways in which they participate.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress within cells.
1. Neuropharmacological Effects
Research indicates that TMCHA·HCl may have neuropharmacological applications. A study demonstrated its potential as a modulator of neurotransmitter systems, particularly in enhancing dopaminergic activity. This suggests possible implications for conditions such as Parkinson's disease or depression.
2. Antimicrobial Properties
TMCHA·HCl has been investigated for its antimicrobial effects. In vitro studies revealed that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
3. Antioxidant Activity
The compound's antioxidant capabilities were assessed using DPPH radical scavenging assays. Results indicated that TMCHA·HCl effectively neutralizes free radicals, showcasing its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 1: Neuroprotective Effects
In a controlled study involving animal models of neurodegeneration, TMCHA·HCl administration resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function and reduced symptoms of anxiety.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of TMCHA·HCl in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a marked improvement in infection resolution rates compared to conventional antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methylcyclohexan-1-amine | Methyl group on cyclohexane | Limited neuropharmacological effects |
| 1-Amino-2-propanol | Simple aliphatic amine | Moderate antimicrobial properties |
| 4-Aminobutyric acid (GABA) | Non-cyclic amine with inhibitory neurotransmitter role | Strong neuropharmacological effects |
Q & A
Q. What methodologies address inconsistencies in biological activity data across studies?
- Answer : Apply meta-analysis frameworks to aggregate data, adjusting for variables like cell type, assay conditions, and compound purity. Use standardized positive/negative controls across labs. For receptor-binding studies, surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff) to reconcile discrepancies .
Methodological Innovations
Q. How can integrated computational-experimental workflows accelerate reaction discovery for derivatives of this compound?
- Answer : Implement the "chemical reaction design and discovery" (CRDD) framework:
- Step 1 : Use reaction path search algorithms (e.g., AFIR) to predict feasible pathways.
- Step 2 : Apply automated robotic platforms for rapid experimental validation.
- Step 3 : Feed experimental data back into computational models to refine predictions.
This iterative loop reduces development time by >50% compared to trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
